molecular formula C17H17NO4 B12130251 N-(2-methoxy-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(2-methoxy-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B12130251
M. Wt: 299.32 g/mol
InChI Key: CWZXOGJAFKHTEV-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic organic compound featuring a 2,3-dihydro-1,4-benzodioxine core linked via a carboxamide group to a substituted phenyl ring (2-methoxy-5-methylphenyl).

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C17H17NO4/c1-11-7-8-13(20-2)12(9-11)18-17(19)16-10-21-14-5-3-4-6-15(14)22-16/h3-9,16H,10H2,1-2H3,(H,18,19)

InChI Key

CWZXOGJAFKHTEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2COC3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the reaction of 2-methoxy-5-methylphenylamine with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The following table compares key structural and physicochemical properties of the target compound with three analogs from the evidence:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound Not explicitly given ~350–400 (estimated) 2-methoxy-5-methylphenyl, carboxamide, benzodioxine Hypothetical CNS or enzyme-targeted therapeutics
N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide Not provided Not provided Sulfamoyl-linked dimethylisoxazole, benzodioxine, carboxamide Enzyme inhibition (e.g., sulfonamide-based targets)
2-(2-Chloropyridine-3-sulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide C22H17ClN2O4 408.84 Chloropyridine sulfonamido, benzamide, benzodioxine Antibacterial or kinase inhibitors
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[4-[(dimethylamino)methyl]phenyl]-2-methoxy-3-pyridinamine C23H25N3O3 391.46 Dimethylaminomethylphenyl, methoxy, benzodioxine, pyridinamine Neuropharmacology (amine-targeted receptors)
Key Observations:
  • Substituent Effects: The target compound’s methoxy and methyl groups are electron-donating, enhancing solubility compared to the sulfonamide and chloropyridine groups in analogs . Dimethylaminomethylphenyl in introduces a basic nitrogen, which may enhance blood-brain barrier penetration for CNS applications .
  • Molecular Weight :

    • Higher molecular weights (e.g., 391–408 g/mol) in analogs suggest reduced oral bioavailability compared to the target compound (estimated 350–400 g/mol), aligning with Lipinski’s rule limitations .

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